N-[2-(5-chloro-1H-benzimidazol-1-yl)ethyl]-4-(1H-tetrazol-1-yl)butanamide
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Overview
Description
N-[2-(5-chloro-1H-benzimidazol-1-yl)ethyl]-4-(1H-tetraazol-1-yl)butanamide is a complex organic compound that features both benzimidazole and tetrazole moieties Benzimidazole is a heterocyclic aromatic organic compound, while tetrazole is a five-membered ring containing four nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-chloro-1H-benzimidazol-1-yl)ethyl]-4-(1H-tetraazol-1-yl)butanamide typically involves multiple stepsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-chloro-1H-benzimidazol-1-yl)ethyl]-4-(1H-tetraazol-1-yl)butanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
N-[2-(5-chloro-1H-benzimidazol-1-yl)ethyl]-4-(1H-tetraazol-1-yl)butanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of N-[2-(5-chloro-1H-benzimidazol-1-yl)ethyl]-4-(1H-tetraazol-1-yl)butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Known for their broad range of biological activities.
Tetrazole derivatives: Used in pharmaceuticals and materials science.
Uniqueness
N-[2-(5-chloro-1H-benzimidazol-1-yl)ethyl]-4-(1H-tetraazol-1-yl)butanamide is unique due to the combination of benzimidazole and tetrazole moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications and potential synergistic effects .
Properties
Molecular Formula |
C14H16ClN7O |
---|---|
Molecular Weight |
333.77 g/mol |
IUPAC Name |
N-[2-(5-chlorobenzimidazol-1-yl)ethyl]-4-(tetrazol-1-yl)butanamide |
InChI |
InChI=1S/C14H16ClN7O/c15-11-3-4-13-12(8-11)17-9-21(13)7-5-16-14(23)2-1-6-22-10-18-19-20-22/h3-4,8-10H,1-2,5-7H2,(H,16,23) |
InChI Key |
VLCXCVXFKRTSCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=CN2CCNC(=O)CCCN3C=NN=N3 |
Origin of Product |
United States |
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